molecular formula C12H22N2O2 B2957766 Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2169221-53-6

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2957766
CAS No.: 2169221-53-6
M. Wt: 226.32
InChI Key: STNLXBOEVNCCSZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a sophisticated, chiral chemical building block specifically designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a rigid [4.2.0] bicyclic scaffold, which helps restrict molecular conformation and can be critical for optimizing the potency and selectivity of drug candidates. The 5-amino group provides a versatile handle for further synthetic elaboration, allowing researchers to create diverse compound libraries through amide coupling, reductive amination, or urea formation. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability during storage and handling and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. This combination of a constrained bicyclic ring system and multiple reactive sites makes it a valuable intermediate for synthesizing potential protease inhibitors, receptor modulators, and other biologically active molecules. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)8-4-5-10(8)14/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNLXBOEVNCCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the amino and carboxylate groups. Common synthetic routes include:

  • Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic structure through the metathesis of a diene precursor.

  • Amination Reactions:

  • Esterification: The carboxylate group is introduced via esterification reactions using tert-butanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution Reactions: The carboxylate group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds.

  • Reduction Products: Primary, secondary, or tertiary amines, amides.

  • Substitution Products: Various esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[4.2.0]octane Derivatives

Compounds sharing the bicyclo[4.2.0]octane core but differing in substituents or functional groups include:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Properties/Applications Reference
tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Two nitrogen atoms (2,5-diaza); cis stereochemistry 2514607-31-7 C₁₁H₂₀N₂O₂ Used in peptide mimetics; 0.98 purity
Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate Oxo group at position 7; benzyl ester Not provided C₁₈H₂₂NO₃ Potential intermediate in alkaloid synthesis
tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Trans stereochemistry; diaza configuration 2648861-36-1 C₁₁H₂₀N₂O₂ High-purity (≥97%); industrial applications

Key Differences :

  • Functional Groups: The target compound’s amino group contrasts with oxo or diaza groups in analogs, altering hydrogen-bonding capacity and reactivity.
  • Stereochemistry : Cis/trans configurations (e.g., vs. ) influence conformational rigidity and biological activity.

Bicyclo[2.2.2]octane Derivatives

Larger bicyclo[2.2.2]octane systems exhibit distinct steric and electronic properties:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Properties/Applications Reference
tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Amino group at position 4 1311390-89-2 C₁₂H₂₂N₂O₂ High purity (≥97%); used in drug discovery
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Diazabicyclo system; stereospecific synthesis 944238-89-5 C₁₁H₂₀N₂O₂ Reference standard for drug impurity testing

Key Differences :

  • Ring Strain : Bicyclo[2.2.2] systems (e.g., ) have higher strain than bicyclo[4.2.0], affecting stability and reactivity.
  • Substituent Positioning: Amino group placement (position 4 vs. 5) alters molecular interactions .

Bicyclo[2.1.1]hexane Derivatives

Smaller bicyclo[2.1.1]hexane scaffolds are utilized for compact drug design:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Properties/Applications Reference
tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate Compact hexane scaffold; exo stereochemistry 1258640-69-5 C₁₀H₁₈N₂O₂ 96% purity; fragment-based drug discovery
tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Acetyl group at position 5 359779-73-0 C₁₂H₁₉NO₃ Intermediate in bioactive molecule synthesis

Key Differences :

  • Size and Rigidity : Smaller rings (e.g., ) offer reduced conformational flexibility, enhancing target selectivity.
  • Functionalization: Acetyl vs. amino groups modify solubility and metabolic stability .

Biological Activity

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1932425-14-3

The compound features a bicyclic structure that incorporates a nitrogen atom, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The nitrogen atom within the bicyclic structure enhances its binding affinity to these targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationModulates dopamine and serotonin levels
Antimicrobial ActivityInhibits growth of specific bacteria
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) investigated the effects of this compound on rat models exhibiting depressive-like behaviors. The results indicated a significant increase in serotonin levels post-administration, suggesting its potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis by Johnson et al. (2024), the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Q. What synthetic strategies are commonly employed for tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate?

The synthesis typically involves:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during bicyclo-system formation, as seen in analogs like PB02574 .
  • Ring-Closing Reactions : Cyclization via [4+2] or [2+2] strategies, often using transition-metal catalysts or photochemical methods, is critical for constructing the azabicyclo[4.2.0]octane core .
  • Amino Functionalization : Late-stage amination or reduction of nitro/intermediate groups ensures precise placement of the 5-amino substituent .

Key Data :

Intermediate/ReagentCAS NumberReference
This compound2256715-14-5
Boc-protected analogs793650-60-9

Q. How is the structural integrity of this compound validated?

  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves the bicyclic framework and stereochemistry .
  • Vibrational Spectroscopy : FT-IR and Raman spectra confirm functional groups (e.g., Boc carbonyl stretch at ~1700 cm⁻¹) .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish axial/equatorial protons and bridgehead carbons in the bicyclic system .

Q. What are its primary applications in medicinal chemistry?

The compound serves as:

  • A scaffold for β-lactamase inhibitors due to structural similarity to 5-thia-1-azabicyclo[4.2.0]octene derivatives (e.g., LY-171217) .
  • A precursor for spirocyclic piperidines , which are explored in CNS drug discovery .

Advanced Research Questions

Q. How can stereochemical discrepancies in bicyclic systems be resolved?

  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and computed spectra .
  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) achieves baseline separation of diastereomers .
  • DFT Calculations : Optimize molecular geometries to predict NMR chemical shifts and coupling constants for stereochemical validation .

Q. What methodological challenges arise in synthesizing enantiopure analogs?

  • Kinetic Resolution : Asymmetric catalysis (e.g., Ru-based catalysts) improves enantioselectivity during cyclization .
  • Racemization Risks : Basic conditions during Boc deprotection may invert stereocenters; low-temperature protocols mitigate this .
  • Byproduct Analysis : LC-MS monitors dimerization or ring-opening byproducts under high-dilution conditions .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Docking Simulations : Molecular docking into β-lactamase active sites (PDB: 1AXC) identifies substituents enhancing inhibitory potency .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability of analogs .
  • QM/MM Modeling : Evaluates transition states for ring-opening reactions to optimize synthetic yields .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data?

  • Multi-Technique Validation : Cross-reference X-ray-derived bond lengths/angles with DFT-optimized structures .
  • Dynamic Effects : Variable-temperature NMR detects conformational flexibility that may explain discrepancies between solid-state and solution data .

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